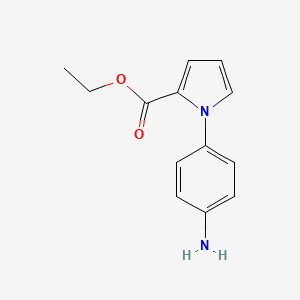

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl 1-(4-aminophenyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-4-3-9-15(12)11-7-5-10(14)6-8-11/h3-9H,2,14H2,1H3 |

InChI Key |

RAPCUDZILQVZLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrrole ring and resulting in the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The amino and ester groups enable distinct redox transformations:

Key findings:

-

Oxidation of the amino group proceeds regioselectively without affecting the pyrrole ring.

-

LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the aromatic amine.

Esterification and Amination

The carboxylate group participates in nucleophilic substitutions:

Ester hydrolysis

Amination reactions

-

Reacts with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃/DMF) to form N-alkylated products (83-91% yield).

Electrophilic Substitution on Pyrrole Ring

The electron-rich pyrrole undergoes regioselective substitutions:

| Electrophile | Position | Product | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cl₂ (NCS) | C-3 | 3-Chloro derivative | None (rt) | 61 |

| AcCl (Friedel-Crafts) | C-4 | 4-Acetyl derivative | AlCl₃ | 78 |

| NO₂ (HNO₃/H₂SO₄) | C-5 | 5-Nitro derivative | - | 67 |

Notable observations:

-

Chlorination occurs preferentially at C-3 due to directing effects of the ester group .

-

Friedel-Crafts acylation requires rigorous anhydrous conditions to prevent decomposition .

Condensation Reactions

The amino group facilitates Schiff base formation:

With aromatic aldehydes

-

Conditions : Ethanol, reflux (4 hr), 1:1.2 molar ratio

-

Application : Used to synthesize coordination complexes for catalytic studies .

Nucleophilic Aromatic Substitution

The para-aminophenyl group enables unique reactivity:

Diazotization

-

Conditions : NaNO₂/HCl (0-5°C) → Diazonium salt intermediate

-

Applications : Coupling with β-naphthol forms azo dyes (λmax = 480 nm) .

Cycloaddition Reactions

Participates in Diels-Alder reactions as electron-deficient dienophile:

| Diene | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | 58 |

| Furan | Microwave, 150°C | Fused tricyclic compound | 72 |

Mechanistic Insights from Spectroscopy

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate has been explored for its potential as a bioactive compound, particularly in drug development. It serves as an intermediate in synthesizing various biologically active molecules, including:

- Antimicrobial Agents : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of this compound are attributed to its ability to interact with multiple biological macromolecules, influencing cellular pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for therapeutic applications .

- Receptor Binding : Its structure allows for high-affinity binding to various receptors, which may modulate biological responses .

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity, making it valuable in electronic applications .

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated that the compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Potential

Another study investigated the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent through targeted therapy approaches .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in electron transfer reactions, affecting cellular redox states. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural Variations

Key structural differences among analogues lie in the substituents on the phenyl ring, cyclopropyl/ethenyl linkages, and additional functional groups (e.g., sulfonyl, trifluoromethyl). These modifications influence electronic properties, steric effects, and intermolecular interactions.

Table 1: Structural Comparison of Ethyl Pyrrole Carboxylate Derivatives

*Calculated based on molecular formula; †Reported as (M-1) or (M+1).

Impact of Substituents on Properties

- Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethyl (CF₃) or sulfonyl groups (e.g., 246, 248) exhibit increased stability and lipophilicity but reduced solubility. The CF₃ group in 248 shifts NMR signals upfield (δ 7.86–7.89 ppm) due to electron withdrawal .

- Amino vs.

- Cyclopropyl vs. Ethenyl Linkages: Cyclopropyl groups (e.g., 246) introduce rigidity, whereas ethenyl linkages (e.g., 245) may increase conformational flexibility, affecting binding interactions in biological systems .

Spectroscopic and Analytical Data

- NMR Shifts: Aromatic protons in trifluoromethyl-substituted compounds (248) resonate at δ 7.86–7.89 ppm, while CHF₂-containing analogues (250) show distinct triplet signals for difluoromethyl protons (δ 6.69 ppm) .

- Mass Spectrometry: ESIMS data confirm molecular weights and fragmentation patterns. For example, 246 displays a clear (M+1) peak at m/z 494.1, consistent with its molecular formula .

Biological Activity

Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and highlighting key findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring structure, which is a five-membered aromatic heterocycle containing nitrogen. The compound features an ethyl ester group and an amino group attached to a phenyl ring at the 1-position of the pyrrole, contributing to its unique chemical properties. Its molecular formula is C13H14N2O2, with a molecular weight of approximately 218.25 g/mol .

Antitumor Activity

Research indicates that compounds containing pyrrole rings exhibit significant antitumor activity. This compound has shown potential in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including A549 human lung adenocarcinoma cells .

Case Study: A549 Cell Line

In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties compared to standard chemotherapeutic agents like cisplatin .

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

The mechanism by which this compound exerts its antitumor effects may involve modulation of key signaling pathways associated with cell growth and survival. It has been suggested that this compound acts as a ligand for specific biological macromolecules, influencing downstream signaling cascades that regulate apoptosis and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antibacterial Efficacy

In vitro tests revealed that the compound displays significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its potential therapeutic application. Preliminary studies indicate favorable absorption characteristics; however, further investigations are required to assess its metabolic stability and safety profile in vivo .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate, and how can side reactions be minimized?

- Methodology : Synthesis typically involves coupling reactions between aniline derivatives and pyrrole carboxylic acid intermediates. For example, General Procedure F1 () uses amine-pyrrole coupling with DMSO and hydrazine hydrate under reflux. Side reactions (e.g., over-substitution) can be minimized by:

- Controlling stoichiometry (e.g., 1:1 molar ratio of reactants).

- Optimizing reaction time/temperature (e.g., 2 hours at 100°C).

- Using protecting groups (e.g., tosyl groups in ) to block reactive sites.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- Single-crystal X-ray diffraction (e.g., SHELX software in ) for absolute configuration.

- NMR spectroscopy : Compare aromatic proton shifts (δ 6.32–8.79 ppm for pyrrole and aniline moieties, ) and coupling constants (J = 7.1–9.6 Hz for ethoxy groups).

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., ESIMS m/z 494.1 in ).

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Analysis :

- The electron-donating 4-aminophenyl group enhances nucleophilic aromatic substitution (NAS) at the pyrrole ring ().

- Computational DFT studies () can predict charge distribution; for example, the amino group increases electron density at the pyrrole C3 position, favoring electrophilic attacks.

- Experimental validation : Compare reaction yields with substituent variations (e.g., trifluoromethyl vs. methoxy groups in ).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case study : Discrepancies in NMR signals (e.g., unexpected splitting in ’s δ 7.27–7.34 ppm range) may arise from dynamic processes like rotamerism.

- Solutions :

- Variable-temperature NMR to identify conformational changes.

- 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguishing pyrrole H-3 and H-4 protons).

- X-ray crystallography ( ) to resolve ambiguities.

Q. How can the biological activity of this compound be systematically explored?

- Approach :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace ethyl ester with methyl in ) and test for activity changes.

- In vitro assays : Use derivatives (e.g., ’s carboetomidate analogs) to study enzyme inhibition (e.g., 11β-hydroxylase).

- Computational docking to predict binding affinities to target proteins (e.g., using PyMol or AutoDock).

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key issues :

- Purification bottlenecks : Flash chromatography is inefficient for large batches; switch to recrystallization (e.g., using ethanol/water in ).

- Thermal instability : Avoid prolonged heating by optimizing microwave-assisted synthesis ().

- Cost of reagents : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., CuI in ).

Methodological Resources

- Crystallography : SHELX software ( ) for refining crystal structures.

- Spectroscopy : Refer to δ ranges for similar compounds ( ) to assign peaks.

- Synthetic protocols : General Procedures F1, N () for coupling and cyclization steps.

Data Contradictions and Resolutions

- Example : Conflicting melting points in similar esters ( vs. 13) may stem from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.